molecular formula C18H19N3O3 B2932234 N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1396800-16-0

N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide

Katalognummer: B2932234
CAS-Nummer: 1396800-16-0
Molekulargewicht: 325.368
InChI-Schlüssel: FOQFCBWAEKZYAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a 5-phenylisoxazole-3-carboxamide core, a scaffold recognized in the development of enzyme inhibitors . The structure is functionalized with a 4-morpholinobut-2-yn-1-yl side chain, a motif commonly employed to enhance solubility and pharmacokinetic properties, as seen in other potent investigational compounds . While the specific biological profile of this compound requires further characterization, research on structurally similar molecules suggests potential value as a tool compound for probing kinase signaling pathways and other cellular processes . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(19-8-4-5-9-21-10-12-23-13-11-21)16-14-17(24-20-16)15-6-2-1-3-7-15/h1-3,6-7,14H,8-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQFCBWAEKZYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its biological efficacy.

Chemical Structure and Properties

The compound has the molecular formula C15H18N4O2 and a molecular weight of 286.33 g/mol. Its structure comprises an isoxazole ring, which is known for its diverse biological activities. The presence of the morpholinobut-2-yn moiety enhances its pharmacological profile.

PropertyValue
Molecular FormulaC15H18N4O2
Molecular Weight286.33 g/mol
Melting PointNot available
SolubilityModerate

Antimicrobial Properties

Research indicates that isoxazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that related compounds effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.06 to 0.25 µg/mL against susceptible strains .

Antitumor Activity

The compound has also demonstrated antitumor properties in various studies. Isoxazole derivatives are known to inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, compounds similar to this compound have been reported to inhibit Notum, a negative regulator of the Wnt signaling pathway, which is crucial in cancer progression .

Case Studies

  • Antitubercular Activity : A study evaluated a series of substituted isoxazoles for their ability to inhibit M. tuberculosis. The findings suggested that modifications in the isoxazole structure could lead to enhanced activity against resistant strains .
  • Anticancer Research : In another study focusing on the Wnt signaling pathway, derivatives of isoxazole were tested for their ability to restore signaling in the presence of Notum. The optimized compounds showed significant potential as therapeutic agents in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key differentiator is its 4-morpholinobut-2-yn-1-yl substituent, which distinguishes it from other isoxazole-carboxamide derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name (CAS/Identifier) Key Substituents HOMO (eV) LUMO (eV) ΔE (eV) Notable Properties
Target Compound 4-Morpholinobut-2-yn-1-yl, 5-phenyl High electron acceptance (inferred)
N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide 4,6-Dimethylpyrimidin-2-yl -5.71 -1.36 4.35 Strong antioxidant activity
(4,6-Dimethylpyrimidin-2-ylamino)(5-p-tolylisoxazol-3-yl)methanol 4,6-Dimethylpyrimidin-2-ylamino -5.24 -1.43 3.81 Lower antioxidant activity
5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide (747414-24-0) Morpholinomethyl, benzyloxy Enhanced lipophilicity
N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (2034351-57-8) Triazine-pyrrolidine Potential kinase inhibition

Key Observations

Electronic Properties: The target compound’s morpholine substituent likely contributes to a lower HOMO energy compared to pyrimidine or triazine analogs (e.g., -5.71 eV for the dimethylpyrimidinyl analog ), suggesting stronger electron-accepting capacity. This property correlates with reduced antioxidant activity, as seen in related compounds . The energy gap (ΔE) between HOMO and LUMO orbitals is critical for redox activity.

Substituent Effects: Morpholine vs. Pyrimidine: The morpholine group enhances solubility due to its polar oxygen and nitrogen atoms, unlike the dimethylpyrimidine group in the antioxidant-active analog .

Biological Activity :

  • While direct data are unavailable for the target compound, structurally similar molecules with morpholine groups (e.g., 747414-24-0 ) are designed for improved pharmacokinetics. Conversely, pyrimidine-substituted analogs prioritize redox modulation .

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry of morpholine-containing intermediates to reduce steric hindrance during coupling .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the isoxazole ring (δ 6.5–7.0 ppm for H-5) and morpholine moiety (δ 3.5–3.7 ppm for CH₂-N) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. Table 1: Analytical Parameters

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 6.8 ppm (isoxazole H-5)
HRMSm/z 368.1742 ([M+H]⁺)
HPLCRetention time: 8.2 min

How can discrepancies between computational predictions and experimental biological activity data be addressed?

Advanced Research Question

  • Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model the morpholine group’s flexibility .
  • Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm computational hits .
  • Consider Off-Target Effects : Perform kinome-wide profiling to identify unintended interactions .

What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties?

Advanced Research Question

  • In Vitro :
    • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
    • Metabolic Stability : Liver microsome assays (human/rodent) to assess CYP450-mediated degradation .
  • In Vivo :
    • Xenograft Models : Use immunodeficient mice implanted with epithelial cancer cells to study bioavailability and tumor penetration .

How does the substitution pattern on the isoxazole ring influence biological activity, and what SAR approaches are recommended?

Advanced Research Question

  • Key Modifications :
    • 5-Phenyl Group : Enhances lipophilicity and target binding; replacing with heteroaromatic groups (e.g., thiophene) may alter selectivity .
    • Morpholine Side Chain : Critical for solubility; substituting with piperazine reduces metabolic stability .

Q. SAR Strategy :

  • Synthesize analogs with systematic substitutions (e.g., halogenation at phenyl positions) and test ACC inhibition or kinase activity .

What strategies improve bioavailability in preclinical studies?

Advanced Research Question

  • Prodrug Design : Introduce ester groups on the morpholine moiety to enhance intestinal absorption .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Q. Table 2: Bioavailability Optimization

StrategyOutcomeReference
Prodrug (ester analog)2.5× increase in Cmax
Nanoemulsion80% oral bioavailability in mice

How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Advanced Research Question

  • Pharmacokinetic Analysis : Measure plasma protein binding and tissue distribution to identify clearance issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced efficacy .
  • Dose Escalation : Test higher doses in vivo while monitoring toxicity thresholds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.